Enhanced Cytotoxicity of Boronic Acid-Containing Benzothiazoles in Glioblastoma Models
Boronic acid-containing benzothiazole derivatives demonstrate significantly lower IC50 values compared to non-boronic acid analogs in U87-MG glioblastoma cell proliferation assays, establishing the boronic acid moiety—including the core structure of Benzo[d]thiazol-7-ylboronic acid—as a critical pharmacophoric element for enhanced anticancer activity [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | Lower IC50 (exact values not reported in abstract) |
| Comparator Or Baseline | Non-boronic acid-containing benzothiazole derivatives |
| Quantified Difference | Boronic acid-containing compounds exhibit lower IC50 than non-boronic acid-containing compounds |
| Conditions | U87-MG glioblastoma cell line; incubation with varying concentrations of synthesized compounds |
Why This Matters
This class-level evidence positions the benzothiazole boronic acid scaffold as a privileged structure for medicinal chemistry programs targeting glioblastoma and potentially other cancers, where incorporation of the boronic acid group is associated with improved potency.
- [1] Kyi, P.; Murray, D. H.; Smith, D. L. Abstract 4788: Novel hybrid benzothiazole screening in U87-MG glioblastoma cell line. Cancer Res 2019, 79 (13_Supplement), 4788. View Source
